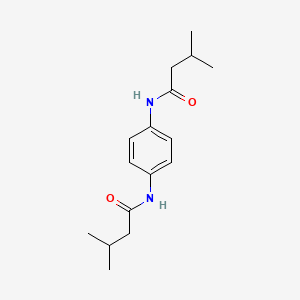![molecular formula C21H22ClN3O B5721958 2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is one of the many synthetic cannabinoids that have been developed for scientific research purposes. Synthetic cannabinoids are compounds that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. They are used in scientific research to study the effects of cannabinoids on the body and to develop new drugs for the treatment of various medical conditions.
作用机制
2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 acts as an agonist of the CB1 receptor, which is a G protein-coupled receptor that is found primarily in the central nervous system. When 2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, such as the feeling of euphoria and relaxation.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 has a number of biochemical and physiological effects on the body. It has been shown to reduce pain, inflammation, and anxiety in animal models. It also has neuroprotective effects and has been shown to protect against brain damage caused by ischemia and other types of injury. 2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
实验室实验的优点和局限性
2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 is a potent and selective agonist of the CB1 receptor, which makes it an ideal tool for studying the effects of cannabinoids on the body. However, its potency and selectivity also make it difficult to work with, as small changes in concentration can have significant effects on the results of experiments. 2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 is also relatively expensive and difficult to synthesize, which can limit its use in certain types of experiments.
未来方向
There are many potential future directions for research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 and other synthetic cannabinoids. One area of research is the development of new drugs that target the CB1 receptor for the treatment of various medical conditions. Another area of research is the study of the effects of cannabinoids on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that plays a role in many physiological processes. Finally, research on synthetic cannabinoids may lead to a better understanding of the effects of natural cannabinoids found in the cannabis plant, which could have important implications for the development of new drugs for the treatment of medical conditions.
合成方法
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 involves the reaction of 4-chlorobenzylpiperazine with 2-methyl-1H-indole-3-carboxaldehyde in the presence of a reducing agent and a catalyst. The resulting product is then treated with ethyl chloroformate to form the final compound. The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 is a complex process that requires specialized equipment and expertise.
科学研究应用
2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 is used in scientific research to study the effects of cannabinoids on the body. It is also used to develop new drugs for the treatment of various medical conditions. 2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 is a potent agonist of the CB1 receptor, which is the primary receptor that mediates the effects of cannabinoids in the body. By studying the effects of 2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone 47,497 on the CB1 receptor, researchers can gain a better understanding of how cannabinoids interact with the body and how they can be used to treat medical conditions.
属性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-15-21(18-4-2-3-5-19(18)23-15)20(26)14-24-10-12-25(13-11-24)17-8-6-16(22)7-9-17/h2-9,23H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVWNSRVMJFCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)

![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)




![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)

